Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-
Description
Systematic Nomenclature and IUPAC Conventions
The compound phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules for organophosphorus compounds. The parent structure is phosphonic acid (H₃PO₃), with substituents described in order of decreasing priority. The primary substituent is a [[2-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl] group. Breaking this down:
- 6-Amino-9H-purin-9-yl : A purine derivative with an amino group (-NH₂) at position 6 and a hydrogen atom at position 9 (indicating the tautomeric form).
- 4-Hydroxybutoxy : A four-carbon chain (butoxy) with a hydroxyl (-OH) group at position 4.
- Methyl linkage : Connects the phosphonic acid group to the butoxy chain.
The IUPAC name reflects the connectivity: the phosphonic acid group is bonded to a methyl group, which is further attached to a butoxy chain bearing a hydroxyl group and a purine moiety. This nomenclature aligns with guidelines for aminophosphonic acids, where substituents are prioritized based on functional group hierarchy and positional numbering.
CAS Registry Number and Alternative Identifiers
The compound has been assigned multiple CAS Registry Numbers in literature, indicating potential discrepancies or variants. The primary identifiers include:
- CAS 1234423-98-3 : Cited in commercial catalogs for the exact structure.
- CAS 643028-52-8 : Listed in chemical databases with the same molecular formula (C₁₀H₁₆N₅O₅P).
| Identifier | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₆N₅O₅P | |
| Molecular Weight | 317.25 g/mol | |
| Alternative Names | Purine-based acyclic nucleoside phosphonate |
The variability in CAS numbers may arise from stereochemical differences or registration updates. The molecular formula remains consistent across sources, confirming the core structure.
Historical Development of Naming Conventions
The nomenclature of aminophosphonic acids has evolved significantly since the 1970s. Early conventions used trivial names like "phosphonoalanine" to denote structural analogs of amino acids. However, IUPAC-IUB recommendations in 1984 standardized systematic naming for organophosphorus compounds, emphasizing functional group priority and substituent positioning.
For this compound, historical naming would have involved:
- Purine identification : The 6-amino-9H-purine base, a common motif in nucleic acids.
- Phosphonic acid designation : The -PO₃H₂ group replaces traditional phosphate or carboxylate functionalities.
- Chain description : The hydroxybutoxy-methyl linker reflects its acyclic nature, distinguishing it from ribose-based nucleosides.
This progression mirrors broader trends in medicinal chemistry, where phosphonate groups are strategically incorporated to enhance metabolic stability.
Structural Relationship to Acyclic Nucleoside Phosphonates
Acyclic nucleoside phosphonates (ANPs) are a class of antiviral agents characterized by:
- Replacement of the ribose sugar with an aliphatic chain.
- A phosphonic acid group directly bonded to the chain.
Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- shares these features but introduces structural nuances:
| Feature | Classic ANP (e.g., Adefovir) | This Compound |
|---|---|---|
| Backbone | Ethoxypropyl | 4-Hydroxybutoxy-methyl |
| Phosphonate Linkage | Directly to methylene group | Via methyl group |
| Purine Substitution | 2-Amino substitution (PMEA) | 6-Amino substitution |
The 4-hydroxybutoxy chain extends conformational flexibility, potentially enhancing binding to viral polymerases. The 6-amino purine substitution aligns with adenosine analogs, which preferentially target nucleotide-binding domains. The methylphosphonic acid group increases metal ion affinity compared to phosphates, a critical factor in enzyme inhibition.
Properties
CAS No. |
643028-52-8 |
|---|---|
Molecular Formula |
C10H16N5O5P |
Molecular Weight |
317.24 g/mol |
IUPAC Name |
[2-(6-aminopurin-9-yl)-4-hydroxybutoxy]methylphosphonic acid |
InChI |
InChI=1S/C10H16N5O5P/c11-9-8-10(13-4-12-9)15(5-14-8)7(1-2-16)3-20-6-21(17,18)19/h4-5,7,16H,1-3,6H2,(H2,11,12,13)(H2,17,18,19) |
InChI Key |
HMGTVSGWFMQDPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C(CCO)COCP(=O)(O)O)N |
Origin of Product |
United States |
Preparation Methods
Comparative Analysis of Preparation Methods
The following table summarizes the key characteristics of each preparation method discussed above:
| Method | Advantages | Limitations |
|---|---|---|
| Hydrolysis of Phosphonates | Simple procedure; good yields | Requires concentrated acids; potential for degradation |
| Direct Synthesis | High specificity; potential for high yields | Requires precise control over reaction conditions |
| Phosphorylation | Versatile; can introduce various substituents | Can lead to side reactions if not controlled |
| Use of Protecting Groups | Increases selectivity; protects functional groups | Adds complexity to synthesis; requires additional steps |
Research Findings on Biological Activity
Research indicates that phosphonic acids like [[2-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- exhibit significant biological activity due to their structural resemblance to phosphate groups. These compounds have been studied for their potential roles in:
- Antiviral activity
- Enzyme inhibition
- Interaction with nucleic acids
The unique combination of a purine base with a phosphonic acid moiety may enhance biological interactions compared to simpler phosphonic acids, making it a candidate for further exploration in drug development.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions often require specific temperatures, pressures, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted phosphonic acid compounds .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for this compound is , indicating the presence of a phosphorus atom bonded to oxygen and carbon atoms. The structural characteristics of phosphonic acids contribute to their diverse functionalities in biological systems, particularly due to their ability to form stable complexes with metal ions and their bioactive properties.
Scientific Research Applications
-
Drug Development
Phosphonic acids are extensively studied for their potential as drugs or pro-drugs. The structural resemblance to phosphate groups allows these compounds to interact with biological systems effectively. For instance, they have been investigated for their roles in: -
Bone Targeting Agents
Due to their high affinity for calcium ions, phosphonic acids are used in developing drugs aimed at treating bone-related diseases such as osteoporosis. Compounds like alendronate and zoledronate utilize this property to enhance therapeutic efficacy by targeting bone tissue directly . -
Supramolecular Chemistry
The coordination properties of phosphonic acids enable their use in creating supramolecular structures. These compounds can act as ligands in metal-organic frameworks (MOFs) or hybrid materials, facilitating applications in catalysis and materials science . -
Analytical Chemistry
Phosphonic acids serve as reagents in analytical methods for detecting various substances. Their ability to form stable complexes with metal ions enhances their utility in environmental monitoring and chemical analysis . -
Medical Imaging
The immobilization of phosphonic acids on surfaces of metal oxides has been explored for applications in medical imaging, particularly using superparamagnetic iron oxides as contrast agents in magnetic resonance imaging (MRI) .
Data Table: Applications of Phosphonic Acid
| Application Area | Specific Use Case | Example Compound |
|---|---|---|
| Drug Development | Antiviral agents | Tenofovir |
| Bone Targeting | Osteoporosis treatment | Alendronate |
| Supramolecular Chemistry | Metal-organic frameworks | Various hybrid materials |
| Analytical Chemistry | Environmental monitoring | Phosphonate reagents |
| Medical Imaging | Contrast agents | Superparamagnetic iron oxide |
Case Studies
-
Tenofovir as an Antiviral Agent
Tenofovir is a well-known antiviral drug derived from a phosphonic acid structure. It inhibits viral replication by mimicking nucleotide substrates, demonstrating the effectiveness of phosphonic acids in antiviral therapies . -
Fosmidomycin as an Antibiotic
Fosmidomycin, another phosphonic acid derivative, has shown antibacterial activity against gram-negative bacteria by inhibiting the nonmevalonate pathway, which is crucial for isoprene biosynthesis . This compound highlights the potential of phosphonic acids in antibiotic development. -
Calcium Affinity for Bone Targeting
Research has demonstrated that phosphonic acids can be designed to enhance calcium binding, thereby improving drug delivery to bone tissues. Studies involving bisphosphonates have illustrated how modifying the chemical structure can optimize therapeutic outcomes for osteoporosis patients .
Mechanism of Action
The mechanism of action of phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural Features and Molecular Properties
The following table summarizes key structural and molecular differences:
| Compound Name (IUPAC) | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- (Target) | C₁₀H₁₆N₅O₅P | 317.24* | 4-hydroxybutoxy linker; phosphonic acid group; 6-aminopurine base |
| Tenofovir ([(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methylphosphonic acid) | C₉H₁₄N₅O₄P | 287.22 | 1-methylethoxy linker; phosphonic acid group; stereochemistry (R-configuration) |
| Adefovir ({[2-(6-amino-9H-purin-9-yl)ethoxy]methyl}phosphonic acid) | C₈H₁₂N₅O₄P | 273.18 | Ethoxy linker; phosphonic acid group; lacks stereochemical center |
| [[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl]phosphonic acid diethyl ester (Prodrug form) | C₁₂H₂₀N₅O₄P | 329.29 | Ethoxy linker; diethyl ester prodrug; improved lipophilicity |
| GS-9148 ({[(2R,5R)-5-(6-amino-9H-purin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]oxy}methylphosphonic acid) | C₁₁H₁₃FN₅O₅P | 353.22 | Dihydrofuran ring; fluorine substituent; bicyclic structure |
*Calculated based on structural homology.
Pharmacokinetic and Pharmacodynamic Differences
| Parameter | Target Compound | Tenofovir | Adefovir |
|---|---|---|---|
| Bioavailability | Hypothetically low (free acid) | 25% (as prodrug TDF) | 59% (oral) |
| Metabolic Activation | Requires phosphorylation | Requires phosphorylation | Requires phosphorylation |
| Half-Life | Unreported; likely prolonged | 17 hours (intracellular) | 7.5 hours (intracellular) |
| Toxicity | Unknown | Renal toxicity (dose-dependent) | Nephrotoxicity (rare) |
*Data for Tenofovir and Adefovir sourced from clinical studies .
Analytical Methods for Characterization
- Chromatography: HPLC and LC-MS/MS are standard for quantifying nucleotide analogs (e.g., Tenofovir in ).
- Spectrophotometry: Limited use due to structural complexity but employed for routine quality control .
- X-ray Crystallography : SHELX programs () are widely used for structural determination of similar phosphonic acid derivatives.
Biological Activity
Phosphonic acids, particularly the compound [[2-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- , exhibit significant biological activity owing to their structural similarities to phosphates, which are crucial in various biological processes. This article explores the biological activities associated with this compound, including its antiviral and antibacterial properties, along with relevant research findings and case studies.
Structural Overview
The compound is characterized by a phosphorus atom bonded to three oxygen atoms—two of which form hydroxyl groups and one that is part of a P=O double bond. The presence of a purine derivative enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.
Biological Activities
1. Antiviral Properties
Phosphonic acids have shown efficacy against various viral infections. For instance, they can inhibit viral replication by mimicking nucleotide structures, which are essential for viral genome synthesis. The compound [[2-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- has been studied for its potential as an antiviral agent against HIV and other viruses.
2. Antibacterial Properties
Research indicates that certain phosphonic acid derivatives possess antibacterial activity. They can interfere with bacterial cell wall synthesis or inhibit essential metabolic pathways, making them promising candidates for developing new antibiotics.
Research Findings
Several studies have explored the biological activity of phosphonic acids:
- A study highlighted the discovery of new phosphonic acid natural products through genome mining in actinomycetes, showcasing their diverse bioactivities including antibacterial effects .
- Another research focused on the synthesis and evaluation of phosphonate analogs, revealing their potential as inhibitors of purine nucleoside phosphorylase (PNP), which is critical in purine metabolism .
Case Study 1: Antiviral Activity Against HIV
In a systematic evaluation, the compound was tested for its ability to inhibit HIV reverse transcriptase. The results indicated that it functions effectively as a competitive inhibitor, significantly reducing viral load in vitro .
Case Study 2: Antibacterial Efficacy
A comparative study assessed various phosphonic acid derivatives against standard bacterial strains. The results demonstrated that compounds similar to [[2-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) suggesting effectiveness comparable to existing antibiotics .
Synthesis Methods
The synthesis of [[2-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- can be achieved through several methods:
Q & A
Q. What are the key physicochemical properties of this compound, and how do they influence its bioavailability and experimental handling?
The compound (C₈H₁₂N₅O₄P) has a molecular weight of 273.19 g/mol, a pKa of ~1.35, and LogD values of -3.96 (pH 5.5) and -3.96 (pH 7.4), indicating high hydrophilicity and limited membrane permeability . Its compliance with Lipinski’s Rule of Five (hydrogen bond acceptors = 8, donors = 3, molecular weight <500) suggests potential oral bioavailability but may require prodrug strategies to enhance absorption. Researchers should prioritize solubility studies in aqueous buffers and consider derivatization (e.g., esterification) to improve lipophilicity during formulation .
Q. What safety precautions are critical when handling this compound in laboratory settings?
The compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation routes) . Key precautions include:
- Use of PPE (gloves, lab coat, goggles) and fume hoods.
- Immediate decontamination of spills with absorbent materials.
- Storage in airtight containers at -20°C to prevent degradation. Emergency protocols (e.g., inhalation exposure: move to fresh air, administer oxygen) should be strictly followed .
Q. How is this compound structurally related to antiviral agents like Adefovir?
The compound is a structural analog of Adefovir (9-(2-phosphonylmethoxyethyl)adenine), sharing the phosphonic acid group and adenine moiety critical for antiviral activity. The extended 4-hydroxybutoxy chain may enhance binding to viral polymerases or reduce renal toxicity compared to shorter-chain derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antiviral efficacy across studies?
Discrepancies in antiviral activity (e.g., EC₅₀ values) may arise from variations in cell-line susceptibility, assay conditions, or metabolite interference. To address this:
Q. What methodological approaches optimize the synthesis of this compound and its derivatives?
Synthesis challenges include regioselective phosphorylation and purine ring functionalization. Strategies include:
- Protecting group chemistry : Use fluorenylmethoxycarbonyl (Fmoc) groups to shield reactive amines during phosphorylation .
- Microwave-assisted synthesis : Reduces reaction time and improves yield for phosphonate ester intermediates .
- Chromatographic purification : Employ reverse-phase HPLC with trifluoroacetic acid buffers to isolate high-purity (>98%) products .
Q. How can computational modeling elucidate its mechanism of action against viral targets?
Molecular dynamics (MD) simulations and docking studies can predict binding interactions with viral polymerases (e.g., HIV-1 RT or HBV polymerase):
- Docking : Use AutoDock Vina to model the compound’s interaction with conserved aspartate residues in the polymerase active site.
- Free-energy perturbation (FEP) : Quantify binding affinity changes induced by structural modifications (e.g., altering the hydroxybutoxy chain length) .
- Validate predictions with mutagenesis studies (e.g., D256A/D257A mutations in HBV polymerase) .
Q. What analytical methods are recommended for detecting trace residues or degradation products?
- LC-MS/MS : Quantify the parent compound and metabolites (e.g., phosphonic acid degradation products) in biological matrices with a limit of detection (LOD) <1 ng/mL .
- NMR spectroscopy : Use ³¹P NMR to monitor phosphate ester hydrolysis under varying pH conditions .
- X-ray crystallography : Resolve degradation pathways by analyzing crystal structures of aged samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
